2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole
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Overview
Description
2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole is a complex organic compound that features a benzimidazole core, a piperidine ring, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by a piperidine derivative.
Attachment of the Tetraazole Moiety: The tetraazole group can be introduced through cycloaddition reactions involving azides and nitriles under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting their activity. The tetraazole moiety could play a crucial role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole apart is the combination of the benzimidazole core with the piperidine and tetraazole moieties. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N7O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C17H21N7O/c25-16(9-5-10-23-12-18-21-22-23)24-11-4-3-8-15(24)17-19-13-6-1-2-7-14(13)20-17/h1-2,6-7,12,15H,3-5,8-11H2,(H,19,20) |
InChI Key |
QZXMXIHSFIHAOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3N2)C(=O)CCCN4C=NN=N4 |
Origin of Product |
United States |
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